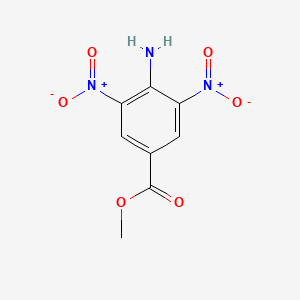

Methyl 4-amino-3,5-dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-amino-3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an amino group and two nitro groups attached to a benzene ring, with a methyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3,5-dinitrobenzoate can be synthesized through a multi-step process starting from 3,5-dinitrobenzoic acid. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-amino-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a metal catalyst, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, nitric acid.

Nucleophiles: Ammonia, alkylamines.

Major Products Formed

Reduction: Formation of methyl 4,3,5-triaminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-amino-3,5-dinitrobenzoate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of methyl 4-amino-3,5-dinitrobenzoate involves its interaction with biological targets, leading to its observed effects. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane of fungi, leading to cell lysis and death . The compound’s nitro groups play a crucial role in its mechanism of action, as they can undergo redox reactions that generate reactive intermediates, which interact with cellular components .

Comparación Con Compuestos Similares

Methyl 4-amino-3,5-dinitrobenzoate can be compared with other similar compounds, such as:

Methyl 3,5-dinitrobenzoate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.

4-Methylanilinium 3,5-dinitrobenzoate: Contains a methylanilinium group instead of a methyl ester, which affects its solubility and reactivity.

Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl ester group, which can influence its physical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Methyl 4-amino-3,5-dinitrobenzoate (MDNB) is a compound that has garnered attention for its diverse biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of MDNB, summarizing key research findings, mechanisms of action, and potential applications in medicine and industry.

Antimicrobial Activity

MDNB has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi. A recent study evaluated its antifungal activity against Candida albicans, demonstrating that MDNB exhibits a multi-target mechanism of action. The minimum inhibitory concentrations (MICs) ranged from 0.27 to 1.10 mM, indicating effective antifungal potential across multiple strains .

Table 1: Antifungal Activity of MDNB against Candida albicans

| Strain | MIC (mM) |

|---|---|

| Candida albicans ATCC 90028 | 0.27 - 1.10 |

The mechanism of action for MDNB involves several biochemical interactions:

- Cell Wall Disruption : MDNB affects the integrity of the fungal cell wall, as evidenced by assays using D-sorbitol to assess cell wall stability.

- Membrane Permeability : The compound alters membrane permeability by targeting ergosterol, a key component of fungal membranes.

- Reactive Intermediates : The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of MDNB:

- Antifungal Studies : Research demonstrated that both free MDNB and its nanoemulsion form (MDNB-NE) inhibited C. albicans growth effectively. The nanoemulsion showed enhanced bioavailability due to its smaller droplet size (181.16 nm), improving the compound's efficacy .

- Molecular Modeling : A molecular modeling study proposed that MDNB's structure allows it to bind effectively to target sites in fungal cells, corroborating experimental results showing its antifungal activity .

- Comparative Analysis : In comparison with similar compounds, MDNB exhibited unique properties due to its specific functional groups, which enhance lipophilicity and biological reactivity .

Potential Applications

Given its biological activity, MDNB holds promise in various fields:

- Pharmaceutical Development : The compound could serve as a lead for developing new antifungal agents or as an adjuvant in existing treatments.

- Agricultural Use : Due to its antimicrobial properties, MDNB may be explored for use in agricultural settings to combat plant pathogens.

Propiedades

IUPAC Name |

methyl 4-amino-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMURBICUSFNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.